molecular formula C18H19ClN2O B8313953 7-(4-chloro-benzylamino)-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one

7-(4-chloro-benzylamino)-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8313953
M. Wt: 314.8 g/mol
InChI Key: XUPUNOYZRCEQSW-UHFFFAOYSA-N
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Description

7-(4-chloro-benzylamino)-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C18H19ClN2O and its molecular weight is 314.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

7-[(4-chlorophenyl)methylamino]-4,4-dimethyl-2,3-dihydroisoquinolin-1-one

InChI

InChI=1S/C18H19ClN2O/c1-18(2)11-21-17(22)15-9-14(7-8-16(15)18)20-10-12-3-5-13(19)6-4-12/h3-9,20H,10-11H2,1-2H3,(H,21,22)

InChI Key

XUPUNOYZRCEQSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)C2=C1C=CC(=C2)NCC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (800 mg, 3.79 mmol) was added to a stirred solution of 7-amino-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one (220 mg, 1.15 mmol), 4-chlorobenzaldehyde (324 mg, 2.31 mmol) and acetic acid (69 μl, 1.15 mmol) in anhydrous dichloromethane (10 ml) at room temperature. The reaction was stirred overnight and quenched with the addition of water. The organic phase was separated, washed with brine, then dried (MgSO4) and evaporated in vacuo. The resulting residue was purified by flash column chromatography (20% ethyl acetate in dichloromethane) to afford the title compound as a light brown solid (140 mg, 39%). HPLC retention time 4.40 min. Mass spectrum (ES+) m/z 315 (M+H).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
69 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
39%

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